Cas no 826-55-1 (2-methyl-2-phenylpropanoic acid)

O ácido 2-metil-2-fenilpropanóico é um composto orgânico pertencente à classe dos ácidos carboxílicos, caracterizado pela presença de um grupo fenila e um grupo metil ligados ao carbono α. Sua estrutura química confere estabilidade estereoquímica e resistência a reações de oxidação, tornando-o útil em sínteses orgânicas e como intermediário em processos farmacêuticos. Sua pureza e baixa reatividade lateral facilitam a obtenção de derivados funcionalizados com alta seletividade. Além disso, sua solubilidade moderada em solventes orgânicos permite aplicações em formulações específicas, destacando-se como reagente versátil em química fina.
2-methyl-2-phenylpropanoic acid structure
826-55-1 structure
Product Name:2-methyl-2-phenylpropanoic acid
N.o CAS:826-55-1
MF:C10H12O2
MW:164.201083183289
MDL:MFCD00014332
CID:40008
PubChem ID:13222
Update Time:2026-04-02

2-methyl-2-phenylpropanoic acid Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Methyl-2-phenylpropionic acid
    • 2-Phenylisobutyric acid
    • alpha,alpha-Dimethyl phenyl Acetic Acid
    • 2,2-DIMETHYLPHENYLACETIC ACID
    • 2-methyl-2-phenylpropanoic acid
    • ^a,^a-DiMethylphenylacetic acid
    • alpha,alpha-Dimethylphenylacetic acid
    • Dimethylphenylacetic acid
    • DR8HUH2GYK
    • 2-phenyl-2-methylpropionic acid
    • 2-methyl-2-phenyl-propionic acid
    • Hydratropic acid, .alpha.-methyl-
    • Propionic acid, 2-methyl-2-phenyl-
    • Benzeneacetic acid,.alpha.-dimethyl-
    • TH 4161
    • .alpha.-Toluic acid,.alpha.-dimethyl-
    • .alpha.,.alpha.-Dimethylphenylacetic acid
    • .alpha.,.alpha.-Dimethylbenzeneacetic acid
    • Phenylisob
    • Hydratropic acid, α-methyl- (6CI, 7CI, 8CI)
    • α,α-Dimethylbenzeneacetic acid (ACI)
    • 2,2-Dimethyl-2-phenylacetic acid
    • 2-Phenylisobutanoic acid
    • NSC 28952
    • NSC 29095
    • α,α-Dimethylphenylacetic acid
    • AM20041211
    • NSC-28952
    • AKOS000121417
    • SY001281
    • NSC29095
    • alpha, alpha-dimethylphenylacetic acid
    • NS00008935
    • P1409
    • UNII-DR8HUH2GYK
    • Benzeneacetic acid, .alpha.,.alpha.-dimethyl-
    • 2-Methyl-2-phenylpropanoic acid, AldrichCPR
    • A,A-Dimethylbenzeneacetic acid
    • 2-methyl-2-phenyl propanoic acid
    • NSC28952
    • MFCD00014332
    • alpha,alpha-dimethylbenzeneacetic acid
    • Q27276560
    • 2-Methyl-2-phenylpropionicacid
    • alpha , alpha -Dimethylphenylacetic acid
    • AS-10791
    • AE-562/43450611
    • 826-55-1
    • 2-methyl-2-phenyl- propionic acid
    • InChI=1/C10H12O2/c1-10(2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,12)
    • 2,2-dimethyl-2-phenyl-acetic acid
    • phenylisobutyric acid
    • W-104168
    • EC 212-556-3
    • L10018
    • YYEROYLAYAVZNW-UHFFFAOYSA-
    • NSC-29095
    • Z104493600
    • EN300-21181
    • DTXSID90231907
    • SCHEMBL6571
    • CS-W004146
    • FT-0622096
    • Phenylisobuttersaure
    • AC-370
    • EINECS 212-556-3
    • YYEROYLAYAVZNW-UHFFFAOYSA-N
    • ALBB-023531
    • HYDRATROPIC ACID, ALPHA-METHYL-
    • DTXCID80154398
    • benzeneacetic acid, alpha,alpha-dimethyl-
    • DB-056644
    • MDL: MFCD00014332
    • Inchi: 1S/C10H12O2/c1-10(2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,12)
    • Chave InChI: YYEROYLAYAVZNW-UHFFFAOYSA-N
    • SMILES: O=C(C(C)(C)C1C=CC=CC=1)O
    • BRN: 1817837

Propriedades Computadas

  • Massa Exacta: 164.08400
  • Massa monoisotópica: 164.084
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 167
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • XLogP3: 1.6
  • Superfície polar topológica: 37.3

Propriedades Experimentais

  • Cor/Forma: 白色结晶固体。
  • Densidade: 1.0890
  • Ponto de Fusão: 77.0 to 81.0 deg-C
  • Ponto de ebulição: 270.5℃ at 760 mmHg
  • Ponto de Flash: 146.5℃
  • Coeficiente de partição da água: Insoluble in water.
  • PSA: 37.30000
  • LogP: 2.04880
  • Solubilidade: 未确定

2-methyl-2-phenylpropanoic acid Informações de segurança

2-methyl-2-phenylpropanoic acid Dados aduaneiros

  • CÓDIGO SH:2942000000
  • Dados aduaneiros:

    中国海关编码:

    2916399090

    概述:

    2916399090 其他芳香一元羧酸. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 丙烯酸、丙烯酸盐或酯应报明包装

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-methyl-2-phenylpropanoic acid Preçomais >>

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2-methyl-2-phenylpropanoic acid Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, 65 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referência
Palladium-catalyzed 2-pyridylmethyl-directed β-C(sp3)-H activation and cyclization of aliphatic amides with gem-dibromoolefins: A rapid access to γ-lactams
Zhou, Danni; et al, Chinese Chemical Letters, 2018, 29(1), 191-193

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referência
Cobalt catalyzed carbonylation of unactivated C(sp3)-H bonds
Barsu, Nagaraju; et al, Chemical Science, 2017, 8(3), 2431-2435

Método de produção 3

Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid ,  5,10,15,20-Tetrakis(pentafluorophenyl)porphyrinatoiron(III) chloride
Referência
A model study on aromatase cytochrome P-450 reaction: transformation of androstene-3,17,19-trione to 10β-hydroxyester-4-ene-3,17-dione
Watanabe, Yoshihito; et al, Journal of the American Chemical Society, 1989, 111(20), 8047-9

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Silver nitrate Solvents: Water ;  rt → 0 °C
1.2 2 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referência
Alkali metal ion controlled product selectivity during photorearrangements of 1-naphthyl phenyl acylates and dibenzyl ketones within zeolites
Warrier, M.; et al, Canadian Journal of Chemistry, 2003, 81(6), 620-631

Método de produção 5

Condições de reacção
1.1 Reagents: Tetrabutylammonium hexafluorophosphate Solvents: Acetonitrile ;  10 min, rt; rt
Referência
Electroreductive Desulfurative Transformations with Thioethers as Alkyl Radical Precursors
Kuzmin, Julius ; et al, Angewandte Chemie, 2023, 62(39),

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium ,  Dibenzo-18-crown-6 Solvents: Cumene ;  -5 °C; -5 °C → 75 °C; 3 h, 75 °C
1.2 -
1.3 Reagents: Hydrochloric acid ,  Water Solvents: Water ;  acidified
Referência
Metalation of toluene and cumene with alkali metal-crown ether complexes
Shabanov, A. L.; et al, Russian Journal of Organic Chemistry, 2009, 45(1), 26-29

Método de produção 7

Condições de reacção
1.1 Reagents: Zinc bromide Solvents: Methanol
1.2 Solvents: Water
1.3 Solvents: Dichloromethane
1.4 Reagents: Sodium hydroxide Solvents: Methanol ,  Water
1.5 Solvents: Water
1.6 Reagents: Hydrochloric acid Solvents: Dichloromethane
1.7 Reagents: Sodium bicarbonate Solvents: Water
1.8 Reagents: Hydrochloric acid
Referência
A new synthesis of carboxyterfenadine (fexofenadine) and its bioisosteric tetrazole analogs
Di Giacomo, Barbara; et al, Farmaco, 1999, 54(9), 600-610

Método de produção 8

Condições de reacção
1.1 Reagents: Cesium carbonate ,  Potassium carbonate Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Dimethylformamide ;  36 h, 1 atm, 25 - 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  10 min
Referência
Visible-Light-Driven External-Reductant-Free Cross-Electrophile Couplings of Tetraalkyl Ammonium Salts
Liao, Li-Li; et al, Journal of the American Chemical Society, 2018, 140(50), 17338-17342

Método de produção 9

Condições de reacção
Referência
Metalation of cumene with n-pentylsodium in the presence of N,N,N',N'-tetramethylethylenediamine. Preparation of α-cumylsodium
Crimmins, Timothy F.; et al, Journal of Organic Chemistry, 1976, 41(10), 1870-2

Método de produção 10

Condições de reacção
Referência
2-Phenylalkanoic acid derivatives
, Japan, , ,

Método de produção 11

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  15 min, rt; 12 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Referência
Palladium Catalyzed Distal meta-C-H Functionalization of Arylacetic Acid Derivatives
Srinivas, Dasari; et al, Organic Letters, 2021, 23(19), 7353-7358

Método de produção 12

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: 1,2-Dimethoxyethane ,  Water ;  15 min, rt; 48 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid ;  pH 1, 0 °C
Referência
Understanding the Differential Performance of Rh2(esp)2 as a Catalyst for C-H Amination
Zalatan, David N.; et al, Journal of the American Chemical Society, 2009, 131(22), 7558-7559

Método de produção 13

Condições de reacção
1.1 Reagents: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  5 min, 1 atm, rt; 6 h, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referência
Desulfonylative Electrocarboxylation with Carbon Dioxide
Zhong, Jun-Song; et al, Journal of Organic Chemistry, 2021, 86(22), 16162-16170

Método de produção 14

Condições de reacção
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran
Referência
Synthesis of Benzyllithiums: study of their reactivity vis-a-vis carbon-carbon double bonds
Barbeaux, Philippe, 1991, , ,

Método de produção 15

Condições de reacção
1.1 Reagents: Tetrabutylammonium hexafluorophosphate Solvents: Acetonitrile ;  rt
Referência
Electroreductive desulfurative transformations with thioethers as alkyl radical precursors
Kuzmin, Julius; et al, ChemRxiv, 2023, 1, 1-17

Método de produção 16

Condições de reacção
1.1 Reagents: Potassium ,  rel-(4aR,11aR,15aS,22aS)-Eicosahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacycloocta… Solvents: p-Cymene ;  rt → 75 °C; 75 °C → -6 °C; -6 °C; heated; 3 h, 50 - 55 °C; cooled
1.2 cooled
1.3 Reagents: Water ;  cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Referência
Preparation of nanoparticles of alkali metals in crown-ether solutions and their application in organic synthesis
Shabanov, A. L.; et al, Azerbaidzhanskii Khimicheskii Zhurnal, 2007, (2), 75-79

Método de produção 17

Condições de reacção
1.1 Reagents: Lithium Solvents: Diethyl ether ;  2 h, 3 - 8 °C
1.2 Solvents: Diethyl ether
1.3 Solvents: Water ;  rt
1.4 Reagents: Dimethyl sulfate ,  Sodium hydroxide Solvents: Water ;  2 h, rt
Referência
Reductive lithiation of alkyl phenyl sulfides in diethyl ether. A ready access to α,α-dialkylbenzyllithiums
Screttas, Constantinos G.; et al, Tetrahedron Letters, 2003, 44(30), 5633-5635

Método de produção 18

Condições de reacção
1.1 Reagents: Zinc bromide Solvents: Methanol
1.2 -
1.3 Reagents: Sodium hydroxide Solvents: Methanol ,  Water
1.4 Reagents: Hydrochloric acid Solvents: Water
Referência
Preparation of antihistaminic tetrazoles
, European Patent Organization, , ,

Método de produção 19

Condições de reacção
1.1 Reagents: p-Toluenesulfonic acid ,  Lithium chloride ,  Water Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Methyl ethyl ketone
1.2 -
Referência
Carbonylation of Vinyl Aromatics: Convenient Regioselective Synthesis of 2-Arylpropanoic Acids
Seayad, A.; et al, Organic Letters, 1999, 1(3), 459-461

Método de produção 20

Condições de reacção
1.1 Reagents: Ethylbenzene ,  Aluminum chloride ;  3 h
1.2 -
1.3 Reagents: Hydrochloric acid Solvents: Water
Referência
Alkali metal ion controlled product selectivity during photorearrangements of 1-naphthyl phenyl acylates and dibenzyl ketones within zeolites
Warrier, M.; et al, Canadian Journal of Chemistry, 2003, 81(6), 620-631

Método de produção 21

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 1 h, 45 °C; 45 °C → 0 °C
1.2 0 °C; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
1.4 Reagents: Potassium hydroxide Solvents: Ethylene glycol ;  4 h, reflux
Referência
Cobalt-catalyzed C-H activation/C-O formation: Synthesis of benzofuranones
Hajipour, Abdol R.; et al, Tetrahedron Letters, 2020, 61(3),

Método de produção 22

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
1.2 16 h, 0 °C; 0 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  15 min, rt; 12 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Referência
Palladium Catalyzed Distal meta-C-H Functionalization of Arylacetic Acid Derivatives
Srinivas, Dasari; et al, Organic Letters, 2021, 23(19), 7353-7358

Método de produção 23

Condições de reacção
1.1 Reagents: Ammonia ,  Cesium alloy, nonbase, Cs,K,Na
1.2 Reagents: Carbon dioxide ,  Water
Referência
Facile cleavage of bibenzyls by cesium-potassium-sodium alloy leading to the formation of benzyl carbanions
Sengupta, Dibyendu; et al, Indian Journal of Chemistry, 1986, (2), 185-6

2-methyl-2-phenylpropanoic acid Raw materials

2-methyl-2-phenylpropanoic acid Preparation Products

2-methyl-2-phenylpropanoic acid Fornecedores

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:826-55-1)2-苯基异丁酸
Número da Ordem:LE2469856
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:39
Preço ($):discuss personally
E- mail:18501500038@163.com

2-methyl-2-phenylpropanoic acid Espectrograma

Other MS EI-B
Other MS
13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR
Fornecedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:826-55-1)2-苯基异丁酸
LE2469856
Pureza:99%
Quantidade:25KG,200KG,1000KG
Preço ($):Inquérito
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